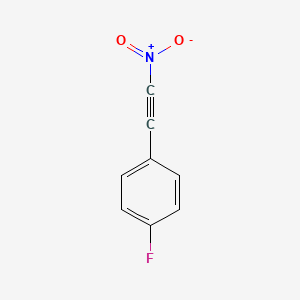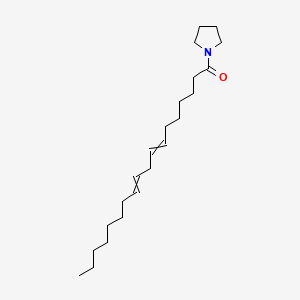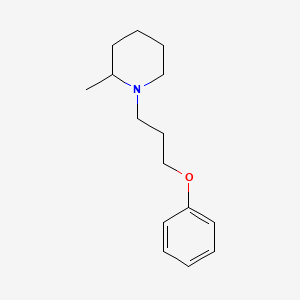
2-Methyl-1-(3-phenoxypropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significant roles in medicinal chemistry and synthetic organic chemistry . This particular compound is characterized by the presence of a methyl group at the second position and a phenoxypropyl group at the first position of the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with 3-phenoxypropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts can facilitate the synthesis of piperidine derivatives through one-pot multi-component reactions. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions .
化学反応の分析
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
科学的研究の応用
2-Methyl-1-(3-phenoxypropyl)piperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various biological pathways, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to these targets and altering their activity, leading to physiological responses .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Other Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-phenylpiperidine share structural similarities and are used in various applications.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxypropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .
特性
CAS番号 |
63885-12-1 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
2-methyl-1-(3-phenoxypropyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3 |
InChIキー |
OTMLATMCCJDRRG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
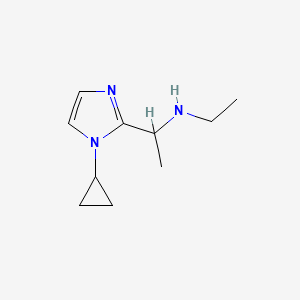
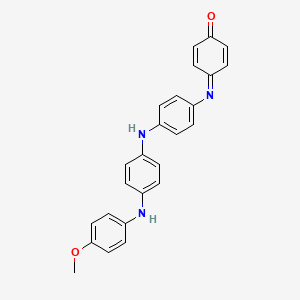
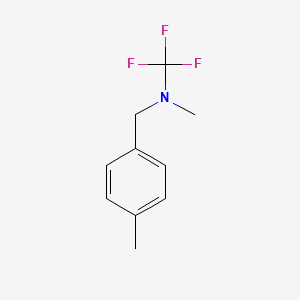
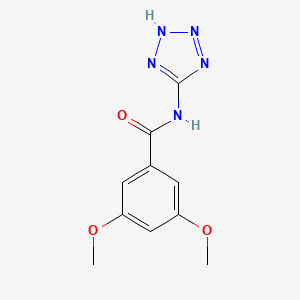

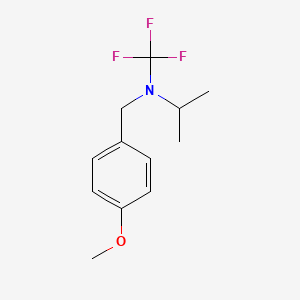
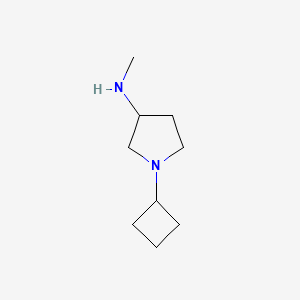
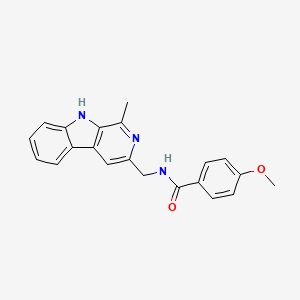
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
